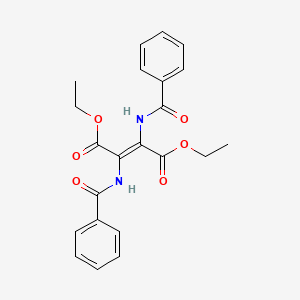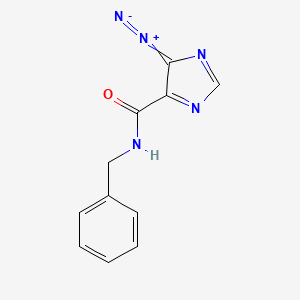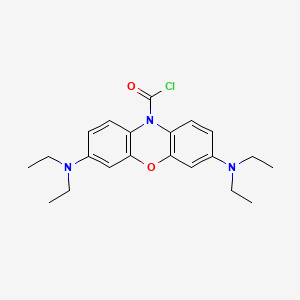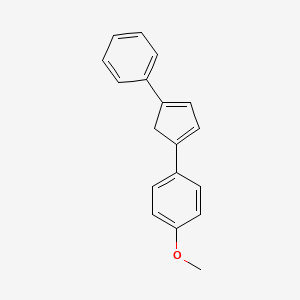![molecular formula C13H28N2O B14425142 N-[2-(Dibutylamino)ethyl]propanamide CAS No. 82154-67-4](/img/structure/B14425142.png)
N-[2-(Dibutylamino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dibutylamino)ethyl]propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a dibutylaminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(Dibutylamino)ethyl]propanamide can be synthesized through a condensation reaction between propanoic acid and a dibutylaminoethylamine derivative. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Dibutylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-[2-(Dibutylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which N-[2-(Dibutylamino)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar structure but lacking the dibutylaminoethyl group.
N,N-Dibutylpropanamide: Similar in structure but with different substituents on the nitrogen atom.
N,N-Dimethylpropanamide: Another related compound with different alkyl groups attached to the nitrogen.
Uniqueness
N-[2-(Dibutylamino)ethyl]propanamide is unique due to the presence of the dibutylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82154-67-4 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-[2-(dibutylamino)ethyl]propanamide |
InChI |
InChI=1S/C13H28N2O/c1-4-7-10-15(11-8-5-2)12-9-14-13(16)6-3/h4-12H2,1-3H3,(H,14,16) |
Clé InChI |
BNGCJAQWJLUGNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCNC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
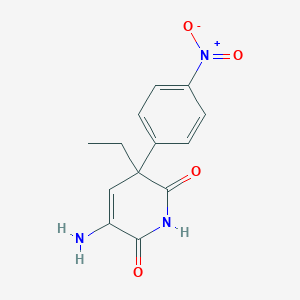
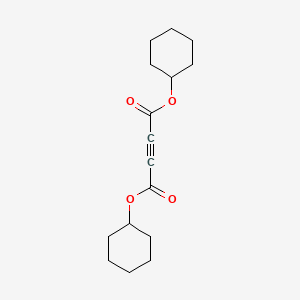
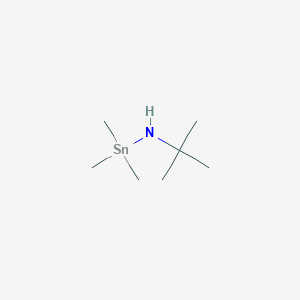
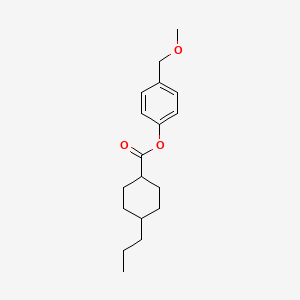
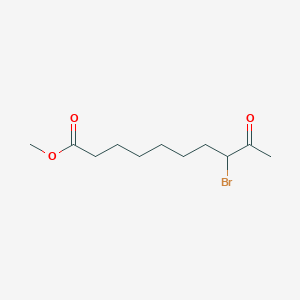

![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
